Lipophilicity (LogP) Differentiation vs. 4-tert-Butylanisole and 4-Methoxydiphenyl Ether
4-(p-Tert-butylphenoxy)anisole exhibits a calculated LogP of 4.785, which is substantially higher than that of its closest analogs. Compared to 4-tert-butylanisole (LogP = 2.99270) and 4-methoxydiphenyl ether (LogP = 3.4875), the target compound shows an increase of +1.79 log units (~60% higher) and +1.30 log units (~37% higher), respectively [1][2]. This elevated lipophilicity arises from the combination of the tert-butyl group and the extended aromatic system, which enhances hydrophobic interactions and partition into non-aqueous phases.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 4.785 (calculated) |
| Comparator Or Baseline | 4-tert-Butylanisole: 2.99270; 4-Methoxydiphenyl ether: 3.4875 |
| Quantified Difference | ΔLogP = +1.79 vs. 4-tert-butylanisole; ΔLogP = +1.30 vs. 4-methoxydiphenyl ether |
| Conditions | Predicted values from chemical database algorithms (e.g., ACD/Labs, XLogP3). |
Why This Matters
Higher LogP directly correlates with greater membrane permeability and solubility in lipophilic media, which is critical for applications in drug delivery, agrochemical formulations, and the design of hydrophobic materials.
- [1] ChemicalBook. 1-(4-tert-butylphenoxy)-4-methoxybenzene. CAS 134822-96-1. https://www.yybyy.com/chemicals/detail/134822-96-1 (accessed 2026-04-22). View Source
- [2] ChemicalBook. 1-Methoxy-4-phenoxybenzene. CAS 1655-69-2. https://www.yybyy.com/chemicals/detail/1655-69-2 (accessed 2026-04-22). View Source
